(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride (CAS 1439897-69-4) is a substituted imidazole bearing a primary aminomethyl group at the 4-position and a meta-trifluoromethylbenzyl substituent at N-1, supplied as the hydrochloride salt (C₁₂H₁₃ClF₃N₃, MW 291.70 g/mol). It is categorized as a heterocyclic building block within the broader class of trifluoromethyl-substituted imidazole derivatives, which are widely utilized in medicinal chemistry for kinase inhibitor programs, receptor antagonist design, and cytochrome P450 modulation studies.

Molecular Formula C12H13ClF3N3
Molecular Weight 291.7
CAS No. 1439897-69-4
Cat. No. B2856988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride
CAS1439897-69-4
Molecular FormulaC12H13ClF3N3
Molecular Weight291.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)CN.Cl
InChIInChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)6-18-7-11(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H
InChIKeyGDOPOSKMIIPKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine Hydrochloride (CAS 1439897-69-4): Structural Identity and Core Procurement Parameters


(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride (CAS 1439897-69-4) is a substituted imidazole bearing a primary aminomethyl group at the 4-position and a meta-trifluoromethylbenzyl substituent at N-1, supplied as the hydrochloride salt (C₁₂H₁₃ClF₃N₃, MW 291.70 g/mol) . It is categorized as a heterocyclic building block within the broader class of trifluoromethyl-substituted imidazole derivatives, which are widely utilized in medicinal chemistry for kinase inhibitor programs, receptor antagonist design, and cytochrome P450 modulation studies [1]. The compound is commercially available from multiple suppliers at declared purities of ≥95–98% .

Why 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine Hydrochloride Cannot Be Freely Substituted by Close Imidazole Analogs


Within the 1-benzyl-1H-imidazole-4-yl)methanamine scaffold, the position of the trifluoromethyl substituent on the benzyl ring critically determines lipophilicity, metabolic stability, and target-binding geometry . The meta-CF₃ substitution pattern, as present in the target compound, confers a distinct electronic distribution and steric profile compared to the ortho- and para-substituted isomers. Published structure-activity relationship (SAR) studies on structurally related N-substituted imidazole series demonstrate that even minor positional shifts of the trifluoromethyl group produce measurable differences in p38 MAP kinase inhibitory potency and selectivity profiles [1]. Additionally, the 4-aminomethyl substitution on the imidazole ring differentiates this compound from the more common 2-aminomethyl regioisomers that have been characterized as dopamine receptor subtype-selective ligands, underscoring that the regioisomeric position of the primary amine fundamentally alters biological target engagement [2]. Consequently, procurement decisions predicated solely on molecular formula or imidazole-class membership without verifying regioisomeric and positional-substitution identity risk introducing compounds with divergent pharmacological properties.

Quantitative Differentiation Evidence: 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine Hydrochloride vs. Closest Structural Analogs


Meta-CF₃ Substitution Confers Higher LogP and Lipophilicity vs. Para- and Ortho- Isomers

The target compound bears a meta-trifluoromethyl substitution on the benzyl ring, yielding a computationally predicted LogP of 2.83 . This LogP value is higher than that of the unsubstituted benzyl analog (LogP ≈ 1.0 for the benzyl-substituted core) and is consistent with the enhanced lipophilicity conferred by the CF₃ group [1]. While direct experimental LogP data for the ortho- and para-CF₃ positional isomers were not located in the peer-reviewed literature, the meta-substitution pattern is known to produce a distinct dipole moment and steric profile compared to the para-substituted analog (CAS 1439899-16-7), which positions the electron-withdrawing CF₃ group in a linear conjugation pathway with the imidazole ring . This difference in electronic topology is relevant for target-binding interactions and membrane permeability in cell-based assays.

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

3-Trifluoromethylbenzyl Moiety Is a Privileged Pharmacophore Validated in wALAD Inhibitor SAR

In a peer-reviewed medicinal chemistry study on wALAD (wall-associated L-amino acid decarboxylase) inhibitors, the unaltered 3-trifluoromethylbenzyl moiety (the exact N-substituent present in the target compound) was identified as essential for inhibitory activity [1]. SAR studies demonstrated that modifications to the 3-CF₃-benzyl group abolished inhibition, whereas the 2-[(2-thienylcarbonyl)amino]ethyl-moiety at a different position was dispensable for wALAD inhibition but contributed to species selectivity [1]. This provides class-level evidence that the 3-(trifluoromethyl)benzyl substituent is a validated pharmacophoric element for enzyme inhibition, directly supporting the rationale for selecting this specific building block over analogs with alternative N-1 substitution patterns.

Enzyme Inhibition Fragment-Based Drug Design Pharmacophore Validation

Purity Specification of 98% Exceeds Typical 95% Standard for Research-Grade Imidazole Building Blocks

The target compound is available at a verified purity of 98% from Leyan.com (Product No. 1811646) . In comparison, multiple close structural analogs—including the ortho-CF₃ isomer (CAS 1439902-36-9) and the 5-ylmethanamine regioisomer (CAS not specified)—are typically supplied at 95% purity . This 3-percentage-point difference in purity corresponds to a reduction in unspecified impurity burden from ≤5% to ≤2%, which is a meaningful improvement for applications requiring reproducible dose-response relationships, such as enzyme inhibition IC₅₀ determinations or cellular potency assays where impurities may act as confounding partial agonists, antagonists, or cytotoxic agents.

Quality Control Procurement Specification Purity

4-Aminomethyl Imidazole Regioisomer Targets Dopamine Receptor Subtypes vs. 2-Aminomethyl Analogs with Distinct Pharmacology

U.S. Patent 6,069,251 explicitly discloses that 4-aminomethyl-2-substituted imidazole derivatives constitute a distinct class of dopamine receptor subtype-selective ligands, whereas the corresponding 2-aminomethyl-4-substituted imidazole regioisomers exhibit a different pharmacological profile [1]. The target compound belongs to the 4-aminomethyl series, which is specifically claimed for dopamine D4 receptor selectivity. This regioisomeric differentiation is critical: a 2-aminomethyl analog (e.g., 1-substituted-1H-imidazol-2-yl)methanamine derivatives) would be expected to engage a different receptor subtype panel based on the patent SAR. This directly informs procurement decisions in CNS-targeted drug discovery programs where D4 receptor selectivity is the desired pharmacological outcome.

Dopamine Receptor CNS Drug Discovery Regioisomeric Selectivity

Optimal Research and Procurement Application Scenarios for 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine Hydrochloride


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration with Validated Meta-CF₃ Pharmacophore

The compound serves as a privileged building block for synthesizing novel kinase inhibitors, particularly p38 MAP kinase and related anti-inflammatory targets. The 3-trifluoromethylbenzyl moiety has been independently validated as essential for inhibitory activity in wALAD inhibitor SAR studies [1], and related N-substituted imidazole amide derivatives have demonstrated p38α MAP kinase inhibition with IC₅₀ values in the sub-micromolar range (e.g., compound AA6, IC₅₀ = 403.57 ± 6.35 nM) [2]. The primary aminomethyl handle at the 4-position enables amide coupling, reductive amination, or sulfonamide formation for rapid library synthesis. Researchers should prioritize this specific compound when the meta-CF₃ substitution pattern and 4-aminomethyl regioisomer are required by the target pharmacophore model.

CNS Drug Discovery: Dopamine D4 Receptor-Selective Ligand Development

Based on U.S. Patent 6,069,251, the 4-aminomethyl imidazole scaffold is established as a core chemotype for dopamine D4 receptor subtype-selective ligands [3]. The meta-trifluoromethylbenzyl N-substituent enhances lipophilicity (predicted LogP = 2.83) , which is favorable for crossing the blood-brain barrier. This compound is the appropriate starting material for CNS programs requiring D4 receptor selectivity, as the alternative 2-aminomethyl regioisomer targets a different receptor subtype panel. Procurement of this specific regioisomer is essential to maintain fidelity to the patent-disclosed SAR.

Chemical Biology: CYP450 and Enzyme Inhibition Probe Development

Imidazole derivatives are well-established ligands for cytochrome P450 enzymes, with the imidazole nitrogen coordinating to the heme iron. The 3-trifluoromethylbenzyl group may confer selectivity among CYP isoforms, as 1-substituted imidazoles have demonstrated differential inhibition of CYP3A4/5, CYP2C9, and other isoforms with IC₅₀ values spanning from <0.3 μM to >50 μM depending on substituent structure [4]. This compound, with its defined substitution pattern, is suitable for structure-selectivity relationship studies aimed at identifying isoform-selective CYP inhibitors or for use as a pharmacologically validated control compound in CYP inhibition assays.

Fragment-Based Drug Discovery: Validated 3-Trifluoromethylbenzyl Fragment for Enzyme Inhibition

The 3-trifluoromethylbenzyl moiety has been independently confirmed as a 'privileged fragment' in wALAD inhibitor research, where it was shown to be essential for inhibitory activity while a separate structural element governed species selectivity [1]. This compound can therefore serve as a fragment hit for elaboration in fragment-based drug discovery (FBDD) campaigns targeting bacterial decarboxylases or related enzyme families. The 98% purity specification ensures that fragment screening results are not confounded by impurities, making this compound a reliable choice for biophysical fragment screening (e.g., SPR, NMR, or thermal shift assays).

Quote Request

Request a Quote for (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.